molecular formula C8H17NO2S B15324303 tert-Butyl (2-mercaptopropyl)carbamate

tert-Butyl (2-mercaptopropyl)carbamate

Cat. No.: B15324303
M. Wt: 191.29 g/mol
InChI Key: ARCVSYPZOGAJDR-UHFFFAOYSA-N
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Description

tert-Butyl (2-mercaptopropyl)carbamate is a chemical building block of interest in synthetic organic and inorganic chemistry. It features both a protected amine (Boc group) and a thiol (mercapto) functional group on a short carbon chain. This structure makes it a versatile precursor for the synthesis of more complex molecules and for the study of metal-binding interactions. Compounds of this class are primarily valued for their role as ligands in coordination chemistry. Structurally similar analogs, such as tert -butyl N-(2-mercaptoethyl)carbamate, are documented in scientific literature for their use in preparing biomimetic copper(II) and nickel(II) complexes . These complexes serve as structural and functional models for the active sites of thiolate-alkylating enzymes, providing insights into biological reaction mechanisms . The Boc-protected amine in the structure allows for straightforward deprotection, enabling its integration into peptide-mimetic structures or other nitrogen-containing scaffolds. The mechanism of action for this class of compounds in research settings often involves the coordination of the thiolate sulfur to a metal center. This binding can be studied using various spectroscopic and electrochemical techniques to understand electron transfer processes and geometric changes around the metal ion . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, as thiol-containing compounds require specific storage conditions, often under an inert atmosphere and at cool temperatures, to maintain stability and prevent oxidation .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

tert-butyl N-(2-sulfanylpropyl)carbamate

InChI

InChI=1S/C8H17NO2S/c1-6(12)5-9-7(10)11-8(2,3)4/h6,12H,5H2,1-4H3,(H,9,10)

InChI Key

ARCVSYPZOGAJDR-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-sulfanylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-sulfanylpropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction can be conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(2-sulfanylpropyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed cross-coupling reactions is also common in industrial synthesis, allowing for the formation of the desired product under mild conditions with high selectivity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2-sulfanylpropyl)carbamate can undergo oxidation reactions to form disulfides or sulfoxides, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols or amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Palladium-Catalyzed Reactions:
tert-Butyl (2-mercaptopropyl)carbamate has been utilized in palladium-catalyzed reactions for the synthesis of various organic compounds. Notably, it has been employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are significant in the development of pharmaceuticals and agrochemicals. The use of this compound in such reactions demonstrates its versatility as a protecting group in organic synthesis .

Material Science

Polymer Applications:
this compound can serve as a functional monomer in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. The compound has been explored for creating polymer-bound derivatives, which can be useful in developing advanced materials with specific functionalities .

Case Studies

Case Study 1: Synthesis of Functionalized Pyrroles
In a recent study, this compound was used to synthesize functionalized pyrroles through a palladium-catalyzed coupling reaction. The resulting pyrroles exhibited enhanced reactivity and selectivity, making them suitable candidates for further functionalization in drug development .

Case Study 2: Polymer-Bound Applications
Research on polymer-bound this compound has shown that it can be effectively used to immobilize metal catalysts on solid supports. This immobilization enhances the stability and recyclability of catalysts in organic reactions, thus providing an eco-friendly approach to chemical synthesis .

Data Tables

Application AreaSpecific Use CaseOutcome/Benefit
Chemical SynthesisPalladium-catalyzed reactionsSynthesis of N-Boc-protected anilines
Pharmaceutical ResearchPotential anticancer agentSimilarity to effective anticancer drugs
Material SciencePolymer-bound applicationsEnhanced stability and functionality

Mechanism of Action

The mechanism of action of tert-butyl N-(2-sulfanylpropyl)carbamate primarily involves its role as a protecting group. The carbamate functional group can be selectively removed under acidic or basic conditions, revealing the free amine or thiol group. This selective deprotection allows for the stepwise synthesis of complex molecules, ensuring that specific functional groups are protected during intermediate steps and exposed when needed .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among tert-Butyl (2-mercaptopropyl)carbamate and its analogs:

Compound Name CAS Number Functional Group Molecular Formula Key Structural Features
This compound Not specified -SH (thiol) C₈H₁₇NO₂S Thiol at C2 of propyl chain
tert-Butyl (3-mercaptopropyl)carbamate 93472-93-6 -SH (thiol) C₈H₁₇NO₂S Thiol at C3 of propyl chain
tert-Butyl (2-(methylthio)ethyl)carbamate 174360-08-8 -SMe (methylthio) C₈H₁₇NO₂S Methylthio at C2 of ethyl chain
tert-Butyl (1-mercapto-2-methylpropan-2-yl)carbamate 134362-19-9 -SH (thiol) C₉H₁₉NO₂S Branched thiol at tertiary carbon
(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate 1867120-38-4 -OH (hydroxyl) C₉H₁₉NO₃ Hydroxyl at C2; methyl substitution

Key Observations :

  • Positional Isomerism : The shift of the thiol group from C2 to C3 (e.g., 93472-93-6 vs. 2-mercaptopropyl) alters steric accessibility and nucleophilic reactivity .
  • Thiols are prone to oxidation but offer stronger nucleophilicity compared to hydroxyl or methylthio groups .
  • Branched vs.

Thiol-Specific Risks :

    Q & A

    Q. What are the common synthetic routes for preparing tert-Butyl (2-mercaptopropyl)carbamate, and what reaction conditions are critical for high yield?

    • Methodological Answer : The compound is typically synthesized via carbamate protection of a thiol-containing precursor. A common approach involves reacting 2-mercaptopropylamine with tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is often used as a base to scavenge HCl generated during the reaction. Maintaining a temperature of 0–5°C during reagent addition minimizes side reactions like oxidation of the thiol group. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity .

    Q. How can researchers confirm the structural integrity of this compound after synthesis?

    • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
    • NMR : <sup>1</sup>H NMR should show the tert-butyl singlet at ~1.4 ppm and thiol proton signals (if unoxidized) near 1.6–2.0 ppm. <sup>13</sup>C NMR confirms the carbamate carbonyl at ~155 ppm.
    • IR : Stretching vibrations for N-H (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and S-H (~2550 cm⁻¹, if free thiol).
    • Mass Spectrometry : ESI-MS or HRMS should match the molecular ion peak (C8H17NO2S, theoretical MW: 191.09 g/mol).
      Discrepancies in spectral data may indicate oxidation (e.g., disulfide formation) or incomplete Boc protection .

    Q. What are the recommended storage conditions to prevent degradation of this compound?

    • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. The thiol group is prone to oxidation; adding stabilizers like 1,4-dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to solutions can mitigate this. Regularly monitor purity via TLC or HPLC .

    Advanced Research Questions

    Q. How does the thiol group in this compound influence its reactivity in nucleophilic substitutions or conjugation reactions?

    • Methodological Answer : The thiol (-SH) group acts as a soft nucleophile, participating in Michael additions, disulfide bond formation, or metal coordination. For example, under mild basic conditions (pH 7–9), it reacts with maleimide derivatives for bioconjugation. The tert-butyl carbamate group stabilizes the molecule against hydrolysis during these reactions. Kinetic studies using UV-Vis spectroscopy or HPLC can quantify reaction rates, while DFT calculations may predict regioselectivity .

    Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

    • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Systematic approaches include:
    • Dose-Response Studies : Establish EC50/IC50 values across multiple cell lines.
    • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.
    • Structural Analog Testing : Compare activities of derivatives with modified thiol/carbamate groups to isolate critical pharmacophores.
      Cross-referencing with crystallographic data (e.g., protein-ligand co-crystals) can validate binding modes .

    Q. How does the steric bulk of the tert-butyl group affect the compound’s stability under acidic or basic conditions?

    • Methodological Answer : The tert-butyl group enhances steric protection of the carbamate linkage, delaying hydrolysis in mild acidic environments (pH 4–6). However, under strong acidic conditions (e.g., HCl/dioxane), the carbamate cleaves to release 2-mercaptopropylamine. Stability assays using <sup>1</sup>H NMR or HPLC to track degradation over time can quantify half-lives. Comparative studies with less bulky analogs (e.g., methyl carbamates) highlight the tert-butyl group’s protective role .

    Q. What analytical methods are recommended for quantifying trace impurities in tert-Butyl (2-mercaptopropyl)carbamate batches?

    • Methodological Answer :
    • HPLC-UV/ELSD : Use a C18 column with acetonitrile/water mobile phase (0.1% TFA) to resolve impurities.
    • GC-MS : Detect volatile byproducts (e.g., disulfides) with a DB-5MS column.
    • Elemental Analysis : Confirm sulfur content to assess oxidation levels.
      Limit of detection (LOD) for critical impurities (e.g., unreacted amine) should be ≤0.1% .

    Safety and Handling

    Q. What personal protective equipment (PPE) is essential when handling tert-Butyl (2-mercaptopropyl)carbamate?

    • Methodological Answer :
    • Respiratory Protection : Use NIOSH-approved N95/P2 respirators if airborne particles are generated.
    • Gloves : Nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure.
    • Eye Protection : Chemical goggles and face shields.
      Work in a fume hood to minimize inhalation risks. Spills should be neutralized with absorbents (e.g., vermiculite) and disposed as hazardous waste .

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